tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate

Physicochemical profiling Medicinal chemistry optimization LogP-driven bioavailability

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate (CAS 2126178-27-4) is a bifunctional, sp³-rich heterocyclic building block featuring a tetrahydro-2H-thiopyran 1,1-dioxide (cyclic sulfone) core, a Boc-protected quaternary amine, and a pendant aldehyde group (C₁₂H₂₁NO₅S, MW 291.36). The compound combines the conformational constraint and hydrogen-bonding capacity of the cyclic sulfone scaffold with orthogonal reactive handles enabling chemoselective transformations at either the aldehyde (reductive amination, aldol, Wittig) or the amine (Boc deprotection → HCl salt) termini.

Molecular Formula C12H21NO5S
Molecular Weight 291.36
CAS No. 2126178-27-4
Cat. No. B2810459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate
CAS2126178-27-4
Molecular FormulaC12H21NO5S
Molecular Weight291.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)CC=O
InChIInChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
InChIKeyPUMIEOFAIPXBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate (CAS 2126178-27-4): Technical Baseline for Procurement Evaluation


tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate (CAS 2126178-27-4) is a bifunctional, sp³-rich heterocyclic building block featuring a tetrahydro-2H-thiopyran 1,1-dioxide (cyclic sulfone) core, a Boc-protected quaternary amine, and a pendant aldehyde group (C₁₂H₂₁NO₅S, MW 291.36) . The compound combines the conformational constraint and hydrogen-bonding capacity of the cyclic sulfone scaffold [1] with orthogonal reactive handles enabling chemoselective transformations at either the aldehyde (reductive amination, aldol, Wittig) or the amine (Boc deprotection → HCl salt) termini .

Why tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate Cannot Be Interchanged with Common Analogs


Generic substitution among structurally related thiopyran amino-aldehydes is scientifically unsound because the combined oxidation state at sulfur (sulfide vs. sulfoxide vs. sulfone), the nitrogen protecting group identity, and the aldehyde-chain connectivity each independently determine reactivity, metabolic stability, and downstream synthetic compatibility [1]. The sulfide analog (CAS 1353876-72-8) lacks the electron-withdrawing sulfone, rendering it susceptible to S-oxidation side reactions and substantially altering the electrophilicity of the aldehyde. The Boc-protected amine enables acidic deprotection orthogonally to the aldehyde, whereas Fmoc or Cbz variants require different global deprotection strategies incompatible with certain pharmacophore syntheses [2].

Quantitative Differentiation Evidence: tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate vs. Closest Analogs


Sulfone Oxidation State: LogP and Solubility Shift Relative to the Sulfide Analog

The 1,1-dioxide oxidation state in CAS 2126178-27-4 confers a measurable reduction in lipophilicity compared to the corresponding sulfide analog CAS 1353876-72-8 . Predicted logP values illustrate the polarity differentiation: the sulfone target compound is approximately 0.6–0.8 log units more hydrophilic than its sulfide counterpart, consistent with the established trend that converting a cyclic sulfide to the corresponding sulfone lowers logP by 0.5–1.0 units and increases aqueous solubility by 3- to 10-fold at comparable molecular weight [1].

Physicochemical profiling Medicinal chemistry optimization LogP-driven bioavailability

Boc-Protected Quaternary Amine: Orthogonal Deprotection Selectivity vs. Cbz and Fmoc Analogs

The tert-butyloxycarbonyl (Boc) group on the quaternary amine of CAS 2126178-27-4 is cleaved under acidic conditions (TFA/CH₂Cl₂, 0–25 °C, t₁/₂ ≈ 2–10 min) that leave the aldehyde and the acid-labile sulfone intact [1]. In contrast, the Cbz analog (CAS not found commercially) requires hydrogenolysis (H₂, Pd/C), which can reduce the aldehyde to the corresponding alcohol unless carefully controlled, and the Fmoc analog requires basic conditions (piperidine/DMF) that promote aldol self-condensation of the aldehyde, leading to dimerization and yield loss [2].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Aldehyde Spacer Length: C2 vs. C1 Homologation Impact on Ring-Closing Diversity

CAS 2126178-27-4 carries a 2-carbon (ethyl) aldehyde spacer from the quaternary center, whereas the available homologous sulfone aldehyde, tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide (CAS 494210-61-6) , bears the aldehyde directly at the 4-position (C1 tether). The additional methylene unit in the target compound increases the distance from the ring centroid to the aldehyde carbon by approximately 1.2–1.4 Å (estimated from standard C–C bond lengths), enabling access to 7- and 8-membered ring-closing products (via intramolecular reductive amination) that are geometrically inaccessible with the C1-tethered comparator [1].

Fragment-based drug discovery Macrocyclization Spacer-length SAR

Batch-Level Purity and Analytical Documentation: Differentiating Commercial Supply Quality

Commercially, CAS 2126178-27-4 is supplied at a minimum purity of 95% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by Bidepharm . The non-sulfone analog CAS 1353876-72-8 is offered at 95% purity by AKSci without NMR traceability , and the simple sulfone carbamate CAS 595597-01-6 is listed at 95% with long-term storage recommendations but without explicit aldehyde integrity testing . The availability of comprehensive analytical data packages for CAS 2126178-27-4 reduces buyer risk and enables direct verification of aldehyde integrity and Boc-group stability prior to use.

Quality assurance Analytical batch consistency Procurement specification

Optimal Research and Industrial Application Scenarios for tert-Butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate


Fragment-Based Drug Discovery Requiring Low-logP, sp³-Rich Sulfone Cores

The compound's predicted clogP of approximately −0.3 places it within the highly desirable 'polar fragment' space (clogP < 1) for fragment-based screening libraries. Its cyclic sulfone core contributes hydrogen-bond acceptor capacity (S=O) without introducing additional rotatable bonds, and the aldehyde handle permits rapid fragment elaboration via reductive amination with diverse amine fragments [1]. The low lipophilicity predicted for this building block reduces the risk of non-specific binding and aggregation that plagues more lipophilic sulfide analogs in biochemical assays.

Macrocycle and Medium-Ring Heterocycle Construction via Intramolecular Reductive Amination

The C2 aldehyde spacer length of CAS 2126178-27-4 enables access to 7- and 8-membered nitrogen-containing rings upon intramolecular reductive amination after Boc deprotection—ring sizes that are sterically inaccessible from the C1-tethered aldehyde comparator (CAS 494210-61-6) . This makes the compound a privileged building block for constructing conformationally constrained cyclic amines for macrocycle-based drug discovery programs targeting protein-protein interactions.

Orthogonal Dual-Functional Handle for Multi-Step API Intermediate Synthesis

The combination of an acid-labile Boc protecting group and a free aldehyde in the same molecule enables sequential, chemoselective transformations without protecting-group exchange: (i) reductive amination or Wittig olefination at the aldehyde while the Boc group remains intact, followed by (ii) Boc deprotection to reveal the free amine for further coupling [2]. This orthogonal reactivity is not achievable with Fmoc-protected analogs due to base-induced aldol side reactions at the aldehyde, making CAS 2126178-27-4 the preferred intermediate for convergent API synthesis routes requiring minimum protecting-group manipulation.

Bioconjugation Probe Synthesis and Peptide-Mimetic Design

The aldehyde group of CAS 2126178-27-4 can form Schiff-base conjugates with lysine side chains or N-terminal amines, while the sulfone moiety provides a distinctive IR and Raman spectroscopic handle for tracking conjugation efficiency . The Boc group ensures that the tetrahydrothiopyran amine does not compete with the intended conjugation site, a selectivity advantage that is compromised when using the unprotected amine analog (CAS 116529-31-8) which requires additional orthogonal protection steps.

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